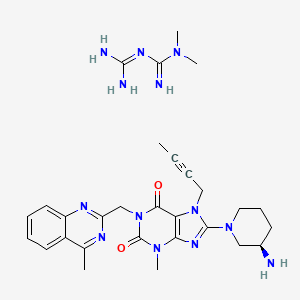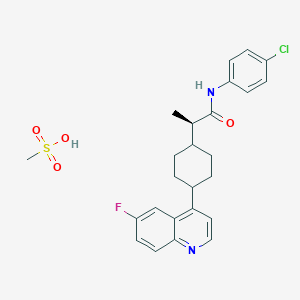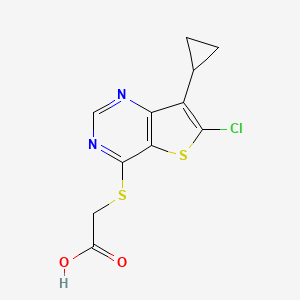
LP-922056
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
LP-922056 is a highly potent inhibitor of Notum Pectinacetylesterase , an enzyme that has been shown to act as a key negative regulator of the Wnt signaling pathway . The compound’s primary targets are the Notum Pectinacetylesterase enzymes in both human and mouse cells .
Mode of Action
This compound interacts with its targets by inhibiting the action of Notum Pectinacetylesterase. This inhibition results in the activation of the Wnt signaling pathway . The EC50 values of this compound are 21 nM in human and 55 nM in mouse cellular assays , indicating its high potency.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . Notum Pectinacetylesterase, the target of this compound, is known to inactivate Wnts by functioning as a Wnt lipase . By inhibiting Notum, this compound prevents the depalmitoleoylation of Wnt proteins, thereby activating the Wnt signaling pathway .
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has a high Cmax (129 μM) and AUC (1533 μM•h), indicating good bioavailability . Its penetration into the central nervous system (cns) is very low, with a brain/plasma concentration ratio of just 001 .
Result of Action
The inhibition of Notum Pectinacetylesterase by this compound and the subsequent activation of the Wnt signaling pathway lead to significant biological effects. Specifically, this compound has been shown to significantly increase midshaft femur cortical bone thickness in mice and rats .
Biochemical Analysis
Biochemical Properties
LP-922056 plays a crucial role in biochemical reactions, particularly as a Notum Pectinacetylesterase inhibitor . It interacts with enzymes and proteins to inhibit the activity of Notum Pectinacetylesterase, an enzyme that plays a role in Wnt signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating Wnt signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically Notum Pectinacetylesterase . By inhibiting this enzyme, this compound can induce changes in gene expression and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to significantly increase midshaft femur cortical bone thickness in mice and rats . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to cause an increase in cortical bone thickness at all doses tested .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway . It interacts with the enzyme Notum Pectinacetylesterase, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of LP 922056 involves several key steps:
Introduction of the C7-cyclopropyl group: This is achieved using a Suzuki-Miyaura cross-coupling reaction with MIDA-boronate.
C6 chlorination: This step is performed with 1-chloro-1,2-benziodoxol-3-one as a mild and selective electrophilic chlorination agent.
Overall synthetic route: The 7-step route from the starting material has been reliably performed on a large scale to produce multigram quantities of LP 922056 with good efficiency and high purity.
Chemical Reactions Analysis
LP 922056 undergoes various types of chemical reactions:
Oxidation and Reduction: These reactions are not prominently reported for LP 922056.
Substitution: The compound undergoes substitution reactions, particularly during its synthesis where chlorination is a key step.
Common Reagents and Conditions: The synthesis involves reagents like 1-chloro-1,2-benziodoxol-3-one and MIDA-boronate under conditions suitable for Suzuki-Miyaura cross-coupling and electrophilic chlorination.
Major Products: The primary product of these reactions is LP 922056 itself, with high purity and efficiency.
Scientific Research Applications
LP 922056 has several scientific research applications:
Comparison with Similar Compounds
LP 922056 is unique compared to other Notum inhibitors due to its high potency and oral activity . Similar compounds include:
Salinomycin sodium salt: An antibiotic potassium ionophore that also inhibits Wnt/β-catenin signaling.
Other Notum inhibitors: Various other compounds that inhibit Notum but may differ in their potency, selectivity, and pharmacokinetic properties.
LP 922056 stands out due to its specific inhibition of Notum and its significant effects on bone formation and cancer cell proliferation .
Properties
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

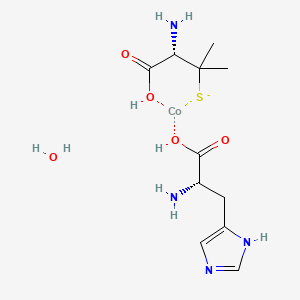
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
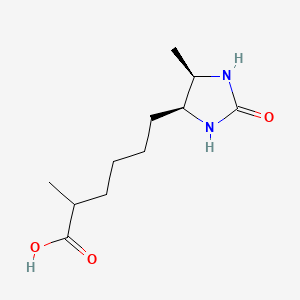
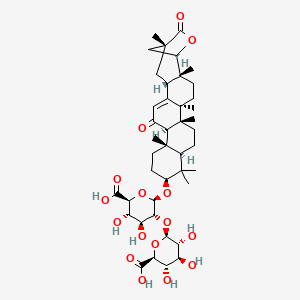

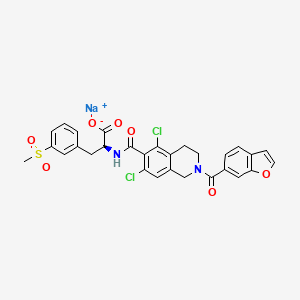
![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)

